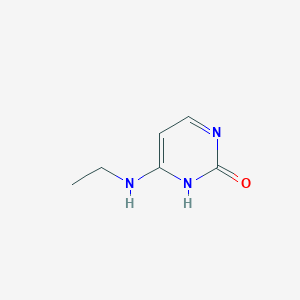

4-(Ethylamino)pyrimidin-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(ethylamino)-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-2-7-5-3-4-8-6(10)9-5/h3-4H,2H2,1H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVICROIWXBFQEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC=NC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50902727 | |

| Record name | NoName_3277 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50902727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 4 Ethylamino Pyrimidin 2 Ol

Primary Synthetic Routes for 4-(Ethylamino)pyrimidin-2-ol

The construction of the this compound molecule can be approached through several synthetic paradigms, including the functionalization of a pre-existing pyrimidine (B1678525) ring or the de novo construction of the heterocyclic system from acyclic precursors.

Direct synthesis from 2,4-dihydroxypyrimidine (uracil) and ethylamine (B1201723) is not a favored route due to the low reactivity of the hydroxyl groups toward direct nucleophilic displacement. A more viable and common strategy involves a multi-step sequence starting from a more reactive pyrimidine derivative, such as 2,4-dichloropyrimidine (B19661). This approach leverages the principles of nucleophilic aromatic substitution (SNAr), where the halogen atoms act as effective leaving groups.

The reaction of 2,4-dichloropyrimidine with amines is highly regioselective. The C4 position is significantly more electrophilic and susceptible to nucleophilic attack than the C2 position. wuxiapptec.comstackexchange.com This intrinsic reactivity allows for a controlled, stepwise substitution. The synthesis proceeds as follows:

Step 1: Regioselective Amination. 2,4-Dichloropyrimidine is treated with one equivalent of ethylamine. The reaction selectively occurs at the C4 position to yield the intermediate, 2-chloro-4-(ethylamino)pyrimidine. This reaction is typically performed in a suitable solvent like ethanol (B145695) or propanol, often with a base such as triethylamine (B128534) to scavenge the HCl byproduct. nih.govresearchgate.net

Step 2: Hydrolysis. The remaining chlorine atom at the C2 position is subsequently hydrolyzed to a hydroxyl group. This can be achieved by heating the 2-chloro-4-(ethylamino)pyrimidine intermediate in an aqueous acidic or basic medium.

This stepwise approach provides a reliable and high-yielding pathway to the target compound, with predictable regiochemical control. acs.orgnih.gov

Beyond the functionalization of pre-formed pyrimidines, the this compound core can be constructed using ring-closure reactions, which build the heterocyclic system from acyclic components. These methods offer flexibility in introducing various substituents from the outset.

One of the most fundamental methods is the Principal Synthesis , which involves the condensation of a three-carbon component with a compound containing an N-C-N fragment. To obtain the desired substitution pattern, N-ethylguanidine would be condensed with a β-keto ester or a malonic ester derivative. For instance, reacting N-ethylguanidine with ethyl acetoacetate (B1235776) under basic conditions would lead to the formation of a related pyrimidine scaffold. google.com

More contemporary one-pot syntheses have been developed to streamline the construction of substituted pyrimidines. nih.gov These methods often involve multi-component reactions that combine three or more reactants in a single operation to build the heterocyclic core, offering advantages in terms of efficiency and atom economy. thieme-connect.comresearchgate.net

| Strategy | Key Precursors | General Conditions | Key Features | Reference |

|---|---|---|---|---|

| Principal Synthesis | β-Keto ester + N-Ethylguanidine | Basic conditions (e.g., NaOEt in EtOH) | Classic, versatile method for building the pyrimidine ring. | google.com |

| Biginelli Reaction | Aldehyde + β-Dicarbonyl compound + Urea (B33335)/Thiourea (B124793) | Acid catalysis (Brønsted or Lewis acid) | One-pot synthesis for dihydropyrimidinones, which can be oxidized. | nih.gov |

| Isoxazole Rearrangement | Substituted Isoxazole + Urea | Metal-mediated N-O bond cleavage (e.g., Mo(CO)6) followed by condensation. | Provides access to functionalized pyrimidin-2-ols from heterocyclic precursors. | thieme-connect.com |

Functional Group Interconversions and Reactivity Profiling of this compound

The electronic nature of the this compound ring is significantly influenced by the two electron-donating substituents. The hydroxyl group at C2 and the ethylamino group at C4 both activate the ring, making it more susceptible to electrophilic attack compared to unsubstituted pyrimidine.

The concerted electron-donating effect of the C2-hydroxyl and C4-ethylamino groups directs electrophilic substitution primarily to the C5 position, which is ortho to the amino group and para to the hydroxyl group. This allows for regioselective introduction of various functional groups.

Halogenation: The C5 position can be readily halogenated using standard electrophilic halogenating agents. For instance, reaction with N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a solvent like acetonitrile (B52724) or DMF allows for the clean installation of a bromine or chlorine atom at C5. A patented process describes the halogenation of 2-aminopyrimidines at the 5-position in the presence of metal carbonates or oxides to achieve high yields. google.com

Nitration: Nitration at the C5 position can be achieved using nitrating agents like nitric acid in sulfuric acid, though conditions must be carefully controlled to prevent oxidation or degradation of the electron-rich ring. libretexts.org

Friedel-Crafts Reactions: While classical Friedel-Crafts alkylation and acylation are often challenging on highly basic nitrogen heterocycles, related reactions can sometimes be effected under specific conditions to introduce carbon substituents at the C5 position. masterorganicchemistry.com

The exocyclic functional groups offer additional sites for chemical modification, which is crucial for analogue synthesis and structure-activity relationship (SAR) studies.

The 2-hydroxyl group exists in a tautomeric equilibrium with its keto form, 4-(ethylamino)pyrimidin-2(1H)-one. This duality influences its reactivity.

Alkylation: Alkylation can occur on either the oxygen (O-alkylation) or the ring nitrogen (N-alkylation). The regiochemical outcome is sensitive to the alkylating agent, base, and solvent system. nih.gov

Acylation: O-acylation of the hydroxyl group can be achieved using acyl halides or anhydrides. The presence of a bulky substituent at the C2 position has been shown to promote O-acylation over N-acylation. rsc.org

Conversion to Halogen: A pivotal transformation is the conversion of the 2-hydroxyl group into a 2-chloro group using dehydrating/chlorinating agents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). orgsyn.org This creates a reactive handle for subsequent nucleophilic substitution reactions at the C2 position.

The 4-ethylamino group behaves as a typical secondary amine and can undergo various transformations.

Acylation: The nitrogen can be readily acylated with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides.

Alkylation: Further alkylation on the nitrogen is possible, leading to a tertiary amine at the C4 position.

Sulfonylation: Reaction with sulfonyl chlorides yields the corresponding sulfonamides.

| Functional Group | Transformation | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Hydroxyl | O-Alkylation | Alkyl halide, Base (e.g., K₂CO₃), Solvent (e.g., DMF) | 2-Alkoxy derivative | nih.gov |

| O-Acylation | Acyl chloride/anhydride, Base (e.g., Pyridine) | 2-Acyloxy derivative | rsc.org | |

| Chlorination | POCl₃ or PCl₅, Heat | 2-Chloro derivative | orgsyn.org | |

| 4-Ethylamino | N-Acylation | Acyl chloride/anhydride, Base (e.g., Et₃N) | N-acyl-N-ethylamino derivative | nih.gov |

| N-Alkylation | Alkyl halide, Base | N-alkyl-N-ethylamino derivative | acs.org |

Derivatization Strategies and Analogue Synthesis Based on the this compound Scaffold

The synthetic and functionalization methodologies described above form the basis for creating diverse libraries of analogues based on the this compound scaffold. A common and powerful strategy involves the synthesis of a key, multi-functionalized intermediate that can serve as a branching point for diversification.

A versatile intermediate such as 5-bromo-2-chloro-4-(ethylamino)pyrimidine can be synthesized by first performing the regioselective amination of 2,4-dichloropyrimidine, followed by bromination at the C5 position, and subsequent conversion of the C2-hydroxyl group to a chloro group with POCl₃. This intermediate possesses two distinct reactive sites amenable to orthogonal chemistries:

C2 Position (SNAr): The 2-chloro group can be displaced by a wide array of nucleophiles, including alcohols (to give ethers), thiols (to give thioethers), and primary or secondary amines (to give substituted 2-amino derivatives). rsc.org This allows for the introduction of significant diversity at this position.

C5 Position (Cross-Coupling): The 5-bromo group is ideally suited for transition-metal-catalyzed cross-coupling reactions. Suzuki coupling with boronic acids can introduce aryl or heteroaryl groups, Sonogashira coupling with terminal alkynes can install alkynyl moieties, and Buchwald-Hartwig amination can form new C-N bonds. mdpi.com

By systematically varying the nucleophiles used at C2 and the coupling partners at C5, a large and structurally diverse library of compounds can be efficiently generated from a single, advanced intermediate. This strategy is fundamental in medicinal chemistry for exploring structure-activity relationships and optimizing the properties of lead compounds.

Design and Synthesis of Substituted Pyrimidine Derivatives with Ethylamino Moieties

The design and synthesis of substituted pyrimidine derivatives, including those with an ethylamino moiety, often involve multi-step sequences that allow for the controlled introduction of various functional groups onto the pyrimidine ring. A common strategy involves the construction of the pyrimidine core from acyclic precursors followed by functionalization.

One established method for synthesizing pyrimidin-2-ol derivatives involves the cyclocondensation of a β-dicarbonyl compound or its equivalent with urea. To introduce the 4-ethylamino group, a precursor already containing this moiety can be utilized, or it can be introduced at a later stage through nucleophilic substitution. For instance, the synthesis can start from substituted chalcones which react with urea in a methanolic solution with potassium hydroxide (B78521) to form 4,6-disubstituted pyrimidin-2-ol derivatives. nih.govresearchgate.net While this specific example leads to aryl substitutions, the principle can be adapted.

Another versatile approach is the modification of a pre-formed pyrimidine ring. For example, starting with a di-chlorinated pyrimidine, such as 2,4-dichloropyrimidine, allows for sequential and regioselective substitution. The chlorine atom at the 4-position is generally more reactive towards nucleophiles than the one at the 2-position. This differential reactivity enables the introduction of an ethylamino group at C4 by reacting 2,4-dichloropyrimidine with ethylamine at low temperatures. The remaining chlorine at C2 can then be hydrolyzed to the desired hydroxyl group to yield the target scaffold. A similar strategy has been successfully employed in the synthesis of 4-amino-6-aryl-2-(ethylamino)pyrimidine-5-carbonitriles, where 2,4-dichloro-6-arylpyrimidine-5-carbonitrile was reacted with an ethyl amine solution in ethanol. nih.gov

The following table summarizes representative synthetic approaches for related amino-pyrimidine derivatives, illustrating the chemical principles applicable to the synthesis of this compound analogs.

| Starting Material(s) | Reagents & Conditions | Product Type | Yield (%) | Ref. |

| Substituted Chalcone, Urea | KOH, Methanol, Reflux | 4,6-Disubstituted-pyrimidin-2-ol | 77-85 | nih.gov |

| 2,4-Dichloro-6-aryl-pyrimidine-5-carbonitrile, Ethyl amine | Absolute Ethanol, Reflux | 4-Amino-6-aryl-2-(ethylamino)-pyrimidine-5-carbonitrile | N/A | nih.gov |

| 2,4-Dichloro-6-aryl-pyrimidine-5-carbonitrile, Methyl amine | Absolute Ethanol, Reflux | 4-Amino-6-aryl-2-(methylamino)-pyrimidine-5-carbonitrile | N/A | nih.gov |

This table is generated based on data for analogous structures to illustrate synthetic principles.

The structure-activity relationship (SAR) studies of synthesized pyrimidine derivatives have shown that the presence of different substituents on the pyrimidine nucleus can significantly influence their biological activity. nih.gov This highlights the importance of developing flexible synthetic routes that allow for the creation of a wide range of derivatives for biological screening.

Exploration of Multi-Component Reaction Approaches for Scaffold Diversity

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic organic chemistry, offering significant advantages over traditional linear syntheses. researchgate.net MCRs combine three or more reactants in a single pot to form a product that incorporates substantial parts of all starting materials, leading to high atom economy, operational simplicity, and rapid access to complex molecular architectures. researchgate.net These reactions are particularly valuable for generating libraries of structurally diverse compounds for drug discovery. researchgate.netnih.gov

For the synthesis of pyrimidine scaffolds, several MCRs have been developed. The Biginelli reaction, a classic example, involves the one-pot condensation of an aldehyde, a β-ketoester, and urea or thiourea to produce dihydropyrimidinones. While the parent compound of this article is not a direct product, variations of this and other MCRs can provide access to highly substituted pyrimidine cores.

Modern MCRs often utilize transition metal catalysis to achieve high efficiency and selectivity. For instance, a novel iridium-catalyzed multicomponent synthesis allows for the regioselective formation of highly substituted pyrimidines from amidines and up to three different alcohols. nih.gov This process proceeds through a sequence of condensation and dehydrogenation steps, liberating only water and hydrogen gas as byproducts, which aligns with the principles of green chemistry. nih.gov

Another approach involves the one-pot reaction of 2-aminopyridines, triethyl orthoformate, and various primary amines under solvent-free conditions to yield 4-substituted aminopyrido[2,3-d]pyrimidines. mdpi.com This method provides a general and efficient strategy for constructing fused pyrimidine skeletons. Furthermore, microwave-assisted MCRs have been shown to facilitate rapid and high-yield synthesis of complex heterocyclic systems, such as tetrahydropyrimido[4,5-b]quinolin-ones from aromatic aldehydes, 6-amino-2,4-dimethoxypyrimidine, and dimedone. rsc.org

The exploration of MCRs provides a strategic advantage for creating diverse libraries of pyrimidine derivatives. By varying the different components in the reaction, a wide array of substituents can be introduced around the pyrimidine core, enabling extensive exploration of the chemical space for biological applications.

| MCR Type | Reactants | Catalyst/Conditions | Resulting Scaffold | Ref. |

| Iridium-Catalyzed Dehydrogenative Condensation | Amidine, Alcohols (up to 3) | PN5P-Ir-pincer complex | Highly substituted pyrimidines | nih.gov |

| Solvent-Free Amination/Cyclization | 2-Aminopyridine (B139424), Triethyl orthoformate, Primary amine | Heat, Solvent-free | 4-Substituted aminopyrido[2,3-d]pyrimidines | mdpi.com |

| Microwave-Assisted Cyclocondensation | Aromatic aldehyde, 6-Amino-2,4-dimethoxypyrimidine, Dimedone | Glacial Acetic Acid, Microwave | Tetrahydropyrimido[4,5-b]quinolin-ones | rsc.org |

This table showcases examples of multi-component reactions used to generate diverse pyrimidine-based scaffolds.

The power of MCRs lies in their ability to rapidly construct complex molecules from simple and readily available starting materials, making them an indispensable tool in the modern synthesis of heterocyclic compounds. researchgate.net

Advanced Spectroscopic and Structural Characterization of 4 Ethylamino Pyrimidin 2 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment of individual atoms.

¹H NMR spectroscopy is instrumental in identifying the number and type of hydrogen atoms in a molecule. The chemical shift (δ) of a proton signal indicates its electronic environment, while the splitting pattern reveals the number of neighboring protons.

In derivatives of pyrimidin-2-ol, the protons on the aromatic pyrimidine (B1678525) ring typically appear as singlets or multiplets in the downfield region of the spectrum. For instance, in various 4,6-disubstituted pyrimidin-2-ol derivatives, the pyrimidine ring proton (H-5) often resonates as a singlet. d-nb.info In the case of 4-(4-(Dimethylamino)phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol, this proton appears as a singlet at 6.75 ppm. d-nb.info The hydroxyl proton (-OH) of the pyrimidin-2-ol moiety is often observed as a broad singlet, with its chemical shift being solvent-dependent; for example, it appears at 5.30 ppm in the aforementioned derivative. d-nb.info Protons of the ethylamino group would be expected to show a characteristic quartet for the methylene (B1212753) (-CH₂) group and a triplet for the methyl (-CH₃) group, with their exact chemical shifts influenced by the electronic effects of the pyrimidine ring.

| Proton Type | Chemical Shift (δ) Range (ppm) | Multiplicity | Notes |

| Pyrimidine-H | 6.11 - 8.43 | m, s | Aromatic region, position dependent. d-nb.info |

| Ar-H | 6.11 - 8.34 | m | Signals for protons on substituted phenyl rings. d-nb.info |

| NH (Amine) | Variable | br s | Often broad and may exchange with D₂O. |

| OH (Hydroxyl) | 5.30 | s | Chemical shift is concentration and solvent dependent. d-nb.info |

| N-CH₂ (Ethyl) | ~3.0 - 3.5 (Predicted) | q | Quartet due to coupling with adjacent CH₃ group. |

| N-CH₂-CH₃ (Ethyl) | ~1.0 - 1.5 (Predicted) | t | Triplet due to coupling with adjacent CH₂ group. |

Data is representative of pyrimidin-2-ol derivatives and may vary for the specific parent compound.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, allowing for the delineation of the molecular skeleton.

For pyrimidin-2-ol derivatives, the carbon atoms of the pyrimidine ring show characteristic signals in the aromatic region of the spectrum. The carbon atom attached to the hydroxyl group (C-2) is typically found at a downfield chemical shift due to the electronegativity of the oxygen atom. For example, in 4-(4-(Dimethylamino)phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol, the pyrimidine carbons resonate at various positions, including 160.5 ppm, 154.3 ppm, and 87.2 ppm. d-nb.info The carbons of the ethylamino substituent would appear in the upfield region, with the methylene carbon (-CH₂) being more deshielded than the methyl carbon (-CH₃).

| Carbon Type | Chemical Shift (δ) Range (ppm) | Notes |

| C=O / C-OH (C-2) | ~160.5 | The chemical shift reflects the tautomeric equilibrium. d-nb.info |

| Pyrimidine Ring Carbons | 87.2 - 154.3 | Positions are dependent on the substitution pattern. d-nb.info |

| Aromatic Carbons (Substituents) | 114.3 - 149.2 | Signals from any attached phenyl or other aromatic groups. d-nb.info |

| N-CH₂ (Ethyl) | ~40 (Predicted) | Methylene carbon of the ethyl group. |

| N-CH₂-CH₃ (Ethyl) | ~15 (Predicted) | Methyl carbon of the ethyl group. |

Data is representative of pyrimidin-2-ol derivatives and may vary for the specific parent compound.

Vibrational Spectroscopy for Functional Group Identification and Bond Characterization

Vibrational spectroscopy techniques, such as FTIR, are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

The FTIR spectrum of a 4-(ethylamino)pyrimidin-2-ol derivative would display characteristic absorption bands corresponding to its various functional groups. A broad band in the region of 3300-3500 cm⁻¹ can be attributed to the O-H stretching vibration of the hydroxyl group and the N-H stretching of the amino group. d-nb.info The C=N and C=C stretching vibrations within the pyrimidine ring typically appear in the 1500-1670 cm⁻¹ region. d-nb.info For instance, in 4-(4-(Dimethylamino)phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol, a C=N stretching vibration is observed at 1670 cm⁻¹. d-nb.info Other characteristic peaks include C-H stretching vibrations around 2900-3000 cm⁻¹ and C-N stretching vibrations. d-nb.info

| Vibrational Mode | Frequency Range (cm⁻¹) | Functional Group |

| O-H Stretching | 3393 | Hydroxyl group (-OH) d-nb.info |

| N-H Stretching | ~3300-3400 | Amino group (-NH) researchgate.net |

| C-H Stretching (Aromatic) | ~3000-3100 | Pyrimidine and Phenyl C-H |

| C-H Stretching (Aliphatic) | 2858 - 2991 | Ethyl group C-H d-nb.info |

| C=N / C=C Stretching | 1524 - 1670 | Pyrimidine ring vibrations d-nb.info |

| C-N Stretching | 1303 - 1348 | C-N bond of the amino group d-nb.info |

Data is representative of pyrimidine derivatives.

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.

HRMS provides a highly accurate measurement of the molecular weight of a compound, allowing for the determination of its elemental composition. For a derivative such as 4-(4-(dimethylamino)phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol, the observed mass of the protonated molecule [M+H]⁺ would be very close to its calculated theoretical mass. d-nb.info For example, the calculated m/z for C₁₈H₁₆N₄O₃ is 336, and a measured value might be 336.1234, confirming the molecular formula. d-nb.info The fragmentation patterns observed in the mass spectrum can further help to confirm the structure by showing the loss of specific fragments, such as the ethyl group or parts of other substituents.

| Compound Example | Molecular Formula | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |

| 4-(4-(Dimethylamino)phenyl)-6-(4-nitrophenyl)pyrimidin-2-ol | C₁₈H₁₆N₄O₃ | 336 | 336 | d-nb.info |

| 3-(Thiophen-2-yl)-1,2-diphenyl-3-(pyridin-2-ylamino)-propan-1-one derivative | C₂₄H₂₁N₃OS | 407.1189 [M+Na]⁺ | 407.1171 [M+Na]⁺ | rsc.org |

Data is representative of pyrimidine derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For pyrimidine derivatives, the absorption of UV-Vis radiation typically involves the promotion of electrons from bonding (π) and non-bonding (n) orbitals to higher-energy anti-bonding (π) orbitals. These transitions, namely π → π and n → π*, are characteristic of the pyrimidine core and are sensitive to substitution patterns and the surrounding solvent environment.

Table 1: Representative UV-Vis Absorption Data for a Pyrimidine Derivative Tautomer This table presents data for a related 4-aminopyrimidine (B60600) compound to illustrate the spectroscopic signature of imino tautomerization.

| Compound Class | Tautomeric Form | Absorption Maximum (λmax) | Solvent |

| N1-methyl-4-aminopyrimidinium | 1,4-Imino | ~307 nm | DMSO |

Data sourced from a study on model compounds for the 1',4'-imino tautomer of thiamin diphosphate. nih.gov

X-ray Diffraction Studies for Three-Dimensional Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the molecule's solid-state conformation and packing.

While the specific crystal structure of this compound has not been detailed in the available literature, data from closely related 2-amino-4-oxo-pyrimidine derivatives can serve as an excellent proxy to understand the core structural features. For example, the X-ray structure of N-{4-[(2-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid reveals the characteristic planarity of the pyrimidine ring and its hydrogen bonding capabilities. Such studies confirm that the oxo (or keto) form is typically preferred in the solid state. The hydrogen bonding patterns observed in these crystal structures are vital for the formation of stable supramolecular assemblies.

Table 2: Illustrative Crystallographic Data for a Related Thieno[2,3-d]pyrimidine (B153573) Derivative This table provides representative data to demonstrate the type of information obtained from X-ray diffraction studies of similar heterocyclic systems.

| Parameter | Value |

| Compound Name | N-{4-[(2-Amino-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 8.01 |

| b (Å) | 15.65 |

| c (Å) | 20.32 |

| Key Feature | The thieno[2,3-d]pyrimidine ring binds in a "folate" mode. |

Data extracted from studies on thieno[2,3-d]pyrimidine derivatives as enzyme inhibitors.

Investigation of Tautomeric Forms and Their Spectroscopic Signatures for this compound

Tautomerism is a critical feature of hydroxypyrimidines, where the molecule can exist in different isomeric forms that readily interconvert. For this compound, two primary types of tautomerism are expected: keto-enol (lactam-lactim) and amino-imino tautomerism. These equilibria are influenced by factors such as solvent polarity, pH, and temperature.

Keto-Enol Tautomerism : The compound can exist as the 2-ol (enol/lactim) form or, more commonly, as the 2-one (keto/lactam) form. Spectroscopic methods are key to identifying the dominant tautomer.

Infrared (IR) Spectroscopy : The keto form will exhibit a characteristic carbonyl (C=O) stretching vibration, typically in the range of 1650-1710 cm⁻¹. The absence of this band and the presence of a broad O-H stretching band would suggest the enol form. Studies on 4-pyrimidinone have shown distinct carbonyl peaks for different lactam tautomers (e.g., N1H vs. N3H forms), indicating that IR can differentiate between subtle structural isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy : 13C NMR is particularly useful, as the chemical shift of the carbon at the 2-position will differ significantly. A signal around 150-160 ppm is indicative of a C-O bond (enol), while a signal further downfield, around 170-180 ppm, is characteristic of a C=O bond (keto).

Amino-Imino Tautomerism : The ethylamino group at the 4-position can exist as the amino form (-NH-CH₂CH₃) or the imino form (=N-CH₂CH₃), involving proton migration from the exocyclic nitrogen to a ring nitrogen.

UV-Vis Spectroscopy : As previously mentioned, the formation of an imino tautomer can introduce a new electronic transition, leading to a distinct absorption band. Research on related 4-aminopyrimidine models has demonstrated that the imino tautomer gives rise to a UV absorption maximum in the 300–320 nm range, a clear spectroscopic signature that distinguishes it from the amino form. nih.gov

The interplay of these tautomeric forms is crucial to the chemical reactivity and biological function of this compound. The combination of spectroscopic techniques allows for a detailed characterization of the tautomeric equilibrium in different environments.

Table 3: Spectroscopic Signatures for Tautomer Identification in Pyrimidine Derivatives

| Spectroscopic Method | Tautomeric Form | Characteristic Signature |

| Infrared (IR) | Keto (Lactam) | Strong C=O stretch (~1650-1710 cm⁻¹) |

| Enol (Lactim) | Broad O-H stretch, absence of C=O stretch | |

| 13C NMR | Keto (Lactam) | C=O signal (~170-180 ppm) |

| Enol (Lactim) | C-O signal (~150-160 ppm) | |

| UV-Vis | Amino | (Typical pyrimidine absorptions) |

| Imino | New absorption band at ~300-320 nm nih.gov |

Computational Chemistry and Theoretical Investigations of 4 Ethylamino Pyrimidin 2 Ol

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry, and Reactivity Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like 4-(Ethylamino)pyrimidin-2-ol to determine their fundamental chemical properties. jchemrev.comnih.gov DFT calculations are used to find the most stable three-dimensional arrangement of atoms (optimized molecular geometry) by minimizing the total energy of the molecule.

From the optimized geometry, key parameters such as bond lengths, bond angles, and dihedral angles can be precisely determined. Furthermore, DFT provides a detailed picture of the molecule's electronic structure. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. jchemrev.com A smaller energy gap suggests that the molecule is more polarizable and more reactive.

Molecular Electrostatic Potential (MEP) maps can also be generated from DFT calculations. These maps illustrate the charge distribution across the molecule, highlighting electron-rich regions (nucleophilic sites) that are susceptible to electrophilic attack and electron-poor regions (electrophilic sites) prone to nucleophilic attack. This information is invaluable for predicting how this compound might interact with other molecules or biological targets.

Illustrative DFT-Calculated Molecular Geometry Parameters for this compound

| Parameter | Atoms Involved | Illustrative Value |

|---|---|---|

| Bond Length | C2-O | 1.23 Å |

| Bond Length | C4-N(ethyl) | 1.36 Å |

| Bond Angle | N1-C2-N3 | 115.5° |

| Bond Angle | C5-C4-N(ethyl) | 121.0° |

| Dihedral Angle | C5-C4-N(ethyl)-C(ethyl) | ~180° (trans) |

Illustrative DFT-Calculated Electronic Properties for this compound

| Property | Illustrative Value (eV) |

|---|---|

| Energy of HOMO | -6.25 |

| Energy of LUMO | -1.10 |

| HOMO-LUMO Energy Gap (ΔE) | 5.15 |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

Molecular Dynamics (MD) simulations are computational methods for analyzing the physical movements of atoms and molecules over time. mdpi.com An MD simulation provides a detailed view of the molecule's dynamic behavior, including its conformational changes, flexibility, and interactions with its environment (e.g., a solvent like water). nih.gov

For this compound, MD simulations can be used to explore the rotational freedom of the ethylamino group and the potential for tautomerism in the pyrimidin-2-ol ring. The simulation tracks the trajectory of each atom based on classical mechanics, allowing for the observation of how the molecule samples different conformations. This is particularly important for understanding its flexibility, which can influence its ability to bind to a biological target.

Key analyses from MD simulations include the Root Mean Square Deviation (RMSD) to assess the stability of the molecule's structure over the simulation period and the Root Mean Square Fluctuation (RMSF) to identify which parts of the molecule are most flexible. Solvent Accessible Surface Area (SASA) calculations can also determine how the molecule's exposure to its environment changes with its conformation. These simulations are essential for bridging the gap between a static molecular structure and its behavior in a dynamic, realistic setting. mdpi.comnih.gov

Illustrative MD Simulation Parameters and Observables for this compound in Water

| Parameter/Observable | Illustrative Value/Condition |

|---|---|

| Simulation Time | 100 nanoseconds (ns) |

| Force Field | AMBER / GROMOS |

| Temperature | 300 K |

| Average RMSD | 1.5 Å |

| Key Fluctuation Region (RMSF) | Ethylamino side chain |

Molecular Docking Studies for Ligand-Protein Binding Prediction and Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. mdpi.comremedypublications.com This method is fundamental in drug discovery for screening virtual libraries of compounds against a specific protein target to identify potential drug candidates. nih.govnih.gov

For this compound, docking studies would involve selecting a biologically relevant protein target, such as a cyclin-dependent kinase (CDK) or cyclooxygenase (COX), which are common targets for pyrimidine-based inhibitors. nih.govnih.gov The docking algorithm then samples a large number of possible conformations and orientations of the ligand within the protein's active site, calculating a binding score for each. The score, often expressed as binding energy (kcal/mol), estimates the binding affinity.

The results provide a detailed 3D model of the ligand-protein complex, revealing key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic contacts that stabilize the binding. This information is critical for understanding the molecular basis of the compound's potential biological activity and for guiding the design of more potent and selective analogues.

Illustrative Molecular Docking Results for this compound with a Hypothetical Kinase Target

| Parameter | Illustrative Finding |

|---|---|

| Binding Energy | -7.8 kcal/mol |

| Key Interacting Residues | Lys33, Glu81, Leu83, Asp145 |

| Hydrogen Bonds | -OH group with Asp145; N1-H with Glu81 |

| Hydrophobic Interactions | Ethyl group with Leu83 pocket |

Quantum Chemical Descriptors and Their Correlation with Experimental Observations

Quantum chemical descriptors are numerical values derived from the electronic wavefunction of a molecule, typically calculated using DFT. nih.govresearchgate.net These descriptors quantify various aspects of a molecule's reactivity and physicochemical properties. Key global reactivity descriptors include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating the ease of modifying the electron cloud.

Electronegativity (χ): The power of an atom or molecule to attract electrons.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons, quantifying its electrophilic character.

These calculated descriptors for this compound can be used in Quantitative Structure-Activity Relationship (QSAR) studies. nih.gov In QSAR, a statistical model is built to correlate these theoretical descriptors with experimentally observed properties, such as reaction rates, pKa values, or biological activity (e.g., IC50 values). A successful QSAR model can then be used to predict the properties of new, unsynthesized derivatives, accelerating the discovery of compounds with desired characteristics.

Illustrative Quantum Chemical Descriptors for this compound

| Descriptor | Formula | Illustrative Value (eV) |

|---|---|---|

| Ionization Potential (I) | -EHOMO | 6.25 |

| Electron Affinity (A) | -ELUMO | 1.10 |

| Chemical Hardness (η) | (I - A) / 2 | 2.575 |

| Electronegativity (χ) | (I + A) / 2 | 3.675 |

| Electrophilicity Index (ω) | χ2 / (2η) | 2.62 |

Emerging Applications and Future Research Trajectories for 4 Ethylamino Pyrimidin 2 Ol

Pre-clinical Drug Discovery and Development Potential as a Scaffold

The 4-aminopyrimidine (B60600) core, a key feature of 4-(ethylamino)pyrimidin-2-ol, is a well-established pharmacophore, particularly in the development of protein kinase inhibitors. researchgate.net Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, especially cancer. nih.govnih.gov The 4-amino group and the nitrogen atoms within the pyrimidine (B1678525) ring can form critical hydrogen bond interactions within the ATP-binding site of kinases, making this scaffold an excellent starting point for inhibitor design. nih.gov

Derivatives of the 4-aminopyrimidine and pyrimidin-2-ol frameworks have demonstrated potent inhibitory activity against a wide array of biological targets. This versatility suggests that this compound could serve as a valuable scaffold for generating extensive chemical libraries aimed at various therapeutic areas.

Key Therapeutic Areas for Derivatives:

Oncology: The 4-(phenylamino)pyrimidine structure is central to numerous ATP-competitive inhibitors of protein kinases like Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and p21-Activated Kinase 1 (PAK1). researchgate.netacs.orgnih.gov For instance, a series of 4-thiazol-2-anilinopyrimidine derivatives showed potent and selective inhibition of CDK9, a key regulator of transcription, with IC50 values in the nanomolar range. acs.org Similarly, 2-arylamino-4-aryl-pyrimidines have been identified as potent PAK1 inhibitors. nih.gov

Immunology and Inflammation: Pyrimidine-based compounds have been developed as inhibitors of Janus kinases (JAKs) and Tyrosine Kinase 2 (TYK2), which are involved in cytokine signaling pathways central to autoimmune and inflammatory disorders. nih.gov

Antimicrobial Agents: The pyrimidin-2-ol/thiol/amine scaffold has been systematically evaluated for its antimicrobial properties. nih.govd-nb.info Studies on various derivatives have shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains, sometimes exceeding the potency of standard drugs. nih.govresearchgate.net

The table below summarizes the activity of several related pyrimidine scaffolds, illustrating the potential of this chemical class.

| Scaffold Class | Target Kinase | Example Compound Activity | Reference |

| 4-Thiazol-2-anilinopyrimidines | CDK9 | IC50 = 7 nM | acs.org |

| 2-Arylamino-4-aryl-pyrimidines | PAK1 | Potent inhibition and anti-proliferative activity | nih.gov |

| 4-Aminopyridine Benzamides | TYK2 | Significant knockdown of IFNγ in vivo | nih.gov |

| Pyrazolo[3,4-d]pyrimidines | Src Family Kinases | IC50 = 3–6 nM | nih.gov |

This table is for illustrative purposes and shows the potential of related scaffolds.

Future pre-clinical research should focus on synthesizing a library of derivatives based on the this compound scaffold. By modifying the ethylamino group and substituting other positions on the pyrimidine ring, researchers can systematically explore the structure-activity relationship (SAR) to develop potent and selective modulators of various biological targets.

Exploration in Medical Imaging and Diagnostic Tool Development

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that utilizes radiolabeled molecules to visualize and quantify physiological processes in vivo. mdanderson.org The development of novel PET radioligands is crucial for diagnosing diseases, monitoring treatment responses, and understanding pathophysiology. The pyrimidine scaffold has proven to be a suitable core for creating such imaging agents. nih.govmdpi.com

Researchers have successfully developed Carbon-11 and Fluorine-18 labeled pyrimidine derivatives for imaging key biological targets in the brain, such as the sigma-1 receptor (σ1R) and cyclooxygenase-2 (COX-2). nih.govmdpi.com For example, [11C]CNY-01, a pyrimidine-based radioligand, demonstrated excellent brain uptake and selective binding to σ1R, making it a promising tool for investigating neurological disorders. nih.gov Another study reported the synthesis of [18F]FMTP, a pyrimidine derivative for imaging COX-2. mdpi.com

The this compound structure offers several avenues for radiolabeling:

Direct Radiolabeling: Introduction of a positron-emitting isotope like ¹¹C or ¹⁸F onto the pyrimidine ring or the ethylamino substituent.

Prosthetic Group Labeling: Attaching a small, radiolabeled molecule (a prosthetic group) to the scaffold. The hydroxyl group at the 2-position or the secondary amine could serve as functional handles for such conjugation.

Future work could involve designing and synthesizing precursors of this compound suitable for radiolabeling. Subsequent evaluation through in vitro autoradiography and in vivo PET imaging in animal models would be necessary to assess their potential as diagnostic tools for oncology, neurobiology, or inflammatory diseases.

Unexplored Biological Targets and Pathways for this compound and Its Derivatives

While kinases are a major focus for pyrimidine-based drug discovery, this scaffold's versatility allows for the exploration of numerous other target classes. nih.goveurekaselect.com A significant portion of the human genome remains understudied, presenting a vast landscape of "unexplored" or "dark" targets for which few or no chemical probes exist. nih.gov Developing diverse chemical libraries based on the this compound core could lead to the discovery of first-in-class modulators for these novel targets.

Potential Unexplored or Underexplored Targets:

Epigenetic Modulators: The structural similarity of pyrimidines to nucleobases suggests their potential to interact with enzymes involved in epigenetics, such as histone methyltransferases, demethylases, or acetyltransferases.

Metabolic Enzymes: Many metabolic pathways are regulated by enzymes that could be targeted by pyrimidine derivatives. For example, some aminopyrimidines have been investigated as inhibitors of dipeptidyl peptidase IV (DPP-IV), a target for type 2 diabetes. researchgate.net

Proteases: Certain classes of proteases, such as cathepsins, have been targeted by aminopyrimidine-based scaffolds, indicating another potential avenue for therapeutic intervention. researchgate.net

Orphan Receptors: A large number of G protein-coupled receptors (GPCRs) are classified as "orphan receptors" because their endogenous ligands are unknown. Screening a this compound derivative library against these receptors could help identify novel ligands and elucidate their biological functions.

A systematic approach would involve screening a library of this compound derivatives against broad panels of enzymes and receptors to identify novel biological activities. Hits from these screens could then be optimized to create potent and selective chemical probes for studying therapy-resistant cancers or other diseases with poorly understood biological underpinnings. labroots.com

Advancements in Asymmetric Synthesis and Stereoselective Derivatization

The introduction of chiral centers into drug molecules can have profound effects on their pharmacological properties, including potency, selectivity, and metabolic profile. Asymmetric synthesis, which selectively produces one enantiomer of a chiral molecule, is therefore a cornerstone of modern medicinal chemistry.

Recent advancements have demonstrated highly effective methods for the asymmetric synthesis of chiral pyrimidine derivatives. nih.govrsc.org For instance, rhodium-catalyzed asymmetric allylation has been used to create chiral pyrimidine acyclic nucleosides with excellent enantioselectivity (up to 99% enantiomeric excess, ee). nih.govresearchgate.net Another approach involves the highly enantioselective cyclopropanation of N1-vinylpyrimidines to yield chiral cyclopropanes, which can serve as precursors for complex nucleoside analogues. rsc.org

These methods could be adapted to introduce stereocenters into derivatives of this compound. For example, modifications of the ethylamino group or substitutions on the pyrimidine ring could create chiral molecules.

Future Research Directions:

Development of Stereoselective Syntheses: Designing synthetic routes to enantiomerically pure derivatives of this compound that contain one or more stereocenters.

Stereo-differentiated Biological Activity: Evaluating the separated enantiomers to determine if the biological activity is stereospecific. This can provide valuable insights into the three-dimensional binding interactions with the biological target.

Creation of Chiral Libraries: Synthesizing libraries of chiral derivatives to explore stereoselective structure-activity relationships, which can lead to the development of more potent and selective drug candidates.

Integration of Cheminformatics and Artificial Intelligence in Future Research

Applications of AI and Cheminformatics:

Virtual Screening and Target Prediction: Large virtual libraries of this compound derivatives can be computationally generated and screened against structural models of biological targets to identify potential binders. nih.gov AI algorithms can also predict novel biological targets for the scaffold based on its structural features.

Quantitative Structure-Activity Relationship (QSAR): Machine learning models can be trained on experimental data from a series of synthesized analogues to build QSAR models. dntb.gov.ua These models can then predict the activity of unsynthesized compounds, helping to prioritize which derivatives to synthesize next.

De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for desired properties such as high potency against a specific target and favorable absorption, distribution, metabolism, and excretion (ADME) profiles. elsevier.com

Synthesis Planning: AI tools can analyze the structure of a desired derivative and propose efficient synthetic routes, potentially identifying novel or more cost-effective chemical reactions. elsevier.comspringernature.com A recent study demonstrated the use of in silico investigations to guide the synthesis of Imatinib analogs from a pyrimidine precursor. mdpi.com

By integrating these computational approaches, research on this compound can be conducted more strategically. AI can help identify the most promising therapeutic applications, design the most informative library of derivatives, and streamline their synthesis, ultimately accelerating the translation of this chemical scaffold into valuable scientific tools and potential therapeutics.

Q & A

Q. What are the recommended synthetic routes for 4-(Ethylamino)pyrimidin-2-ol, and how can reaction conditions be optimized?

- Methodological Answer: A common approach involves nucleophilic substitution of a halogenated pyrimidin-2-ol precursor with ethylamine. For example, reacting 4-chloropyrimidin-2-ol with ethylamine in anhydrous ethanol under reflux for 24 hours in an inert argon atmosphere achieves moderate yields. Purification via column chromatography (n-pentane:ethyl acetate, 2:3) is recommended to isolate the product . Optimization includes adjusting stoichiometric ratios (e.g., 3:1 excess of ethylamine) and monitoring reaction progress via TLC or HPLC to minimize byproducts.

Q. What analytical techniques are critical for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm the ethylamino group (e.g., triplet for CH at ~1.2 ppm and quartet for NHCH at ~3.3 ppm) and hydroxyl proton (broad peak at ~10-12 ppm) .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 154.087 for CHNO) .

- HPLC: Reverse-phase HPLC with a C18 column (acetonitrile:water gradient) assesses purity (>95%) and identifies impurities .

Q. How does the hydroxyl group in this compound influence its stability under varying pH conditions?

- Methodological Answer: The hydroxyl group renders the compound pH-sensitive. Stability studies in buffered solutions (pH 1–13) show optimal stability at neutral pH (7.0). Under acidic conditions (pH <3), protonation of the pyrimidine ring leads to decomposition, while alkaline conditions (pH >10) promote deprotonation and oxidation. Store in airtight containers at 4°C with desiccants to mitigate hydrolysis .

Advanced Questions

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer: Discrepancies in antimicrobial or anticancer activity often arise from structural variations (e.g., substituent positions) or assay conditions. For example, this compound derivatives with electron-withdrawing groups (e.g., trifluoromethyl) show enhanced bioactivity compared to electron-donating groups. Cross-validate results using standardized assays (e.g., CLSI guidelines for antimicrobial testing) and control for solvent effects (e.g., DMSO concentration ≤1%) .

Q. How can computational modeling guide the design of this compound-based coordination polymers?

- Methodological Answer: Density functional theory (DFT) predicts binding affinities between the hydroxyl/amino groups and metal ions (e.g., Zn, Cu). For example, the hydroxyl oxygen and pyrimidine nitrogen act as chelation sites, forming stable octahedral complexes. Experimental validation via single-crystal X-ray diffraction confirms structural parameters (e.g., bond lengths <2.0 Å for metal-ligand interactions) .

Q. What role does this compound play in structure-activity relationship (SAR) studies for anti-inflammatory agents?

- Methodological Answer: The ethylamino group enhances solubility and membrane permeability, while the hydroxyl group participates in hydrogen bonding with target enzymes (e.g., COX-2). In SAR studies, derivatives with para-substituted aryl groups on the pyrimidine ring show 2–3-fold higher inhibition of prostaglandin synthesis compared to meta-substituted analogs. Use in vitro COX-2 inhibition assays and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.